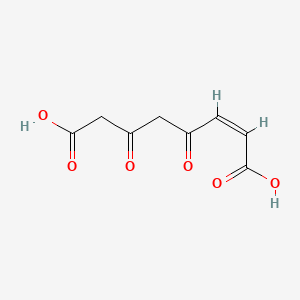
4-Maleylacetoacetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-maleylacetoacetic acid involves the degradation of homogentisic acid by cell-free extracts of certain bacteria grown with phenylacetic acid as the sole carbon source. This process is catalyzed by specific enzymes in the presence of cofactors such as reduced glutathione, indicating the compound's biochemical synthesis route (Chapman & Dagley, 1962).
Molecular Structure Analysis
The crystal structure of maleylacetoacetate isomerase, an enzyme that catalyzes the isomerization of maleylacetoacetate to fumarylacetoacetate, provides insights into the molecular structure of 4-maleylacetoacetic acid and its isomers. This structure reveals the enzyme's fold and how it facilitates the isomerization process, offering a deeper understanding of the chemical nature and reactivity of 4-maleylacetoacetic acid (Polekhina et al., 2001).
Chemical Reactions and Properties
4-Maleylacetoacetic acid participates in various chemical reactions, including isomerization, oxygenation, dehalogenation, peroxidation, and transferase activity. Its ability to undergo a wide range of reactions can be attributed to its chemical structure, which allows for the accommodation of different substrates and the performance of multiple functions. This versatility is a testament to its role in enzymatic processes and its chemical properties (Polekhina et al., 2001).
Wissenschaftliche Forschungsanwendungen
Molecular Understanding and Disease Management
4-Maleylacetoacetoic acid plays a crucial role in the metabolic degradation of phenylalanine and tyrosine. Its study has contributed significantly to understanding the molecular mechanisms of certain diseases. The enzyme maleylacetoacetate isomerase (MAAI), which catalyzes the glutathione-dependent isomerization of maleylacetoacetate to fumarylacetoacetate, is key in this process. Deficiencies in enzymes along this pathway can lead to severe diseases such as phenylketonuria, alkaptonuria, and hereditary tyrosinemia type I. The crystal structure of human MAAI provides insights into the enzyme's function and its ability to perform various reactions, including isomerization, oxygenation, and transferase activity. This knowledge can aid in designing inhibitors for clinical management of diseases like hereditary tyrosinemia type I (Polekhina et al., 2001).
Environmental and Toxicological Implications
The metabolism of maleylacetoacetic acid and its derivatives is influenced by external compounds like dichloroacetic acid (DCA), used for treating congenital lactic acidosis and found in drinking water. Studies have shown that DCA treatment can lead to elevated excretion of maleylacetoacetic acid derivatives, which might serve as biomarkers for DCA-associated toxicities. Understanding these metabolic changes helps in assessing environmental and clinical impacts of such compounds (Lantum et al., 2003).
Genetic and Pharmacological Considerations
Variations in the gene encoding for glutathione transferase zeta/maleylacetoacetate isomerase (GSTz1/MAAI) affect the metabolism and toxicity of compounds like DCA. This knowledge is crucial in identifying individuals at risk of adverse effects from environmental or clinical exposure to such compounds. It also sheds light on aberrant amino acid metabolism due to genetic variations, which can impact drug metabolism and susceptibility to drug-induced toxicities (Shroads et al., 2012).
Biodegradation and Environmental Cleanup
The study of enzymes like maleylacetoacetate isomerase has implications in biodegradation and environmental cleanup. Some enzymes originally involved in basic metabolic pathways have evolved to catalyze specialized reactions, such as the biodegradation of environmental contaminants. Understanding these enzymatic pathways and their evolutionary adaptations can aid in developing strategies for bioremediation and environmental protection (Anandarajah et al., 2000).
Eigenschaften
IUPAC Name |
(Z)-4,6-dioxooct-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACSIVHAIFQKTC-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CC(=O)O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)CC(=O)O)C(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299688 | |
| Record name | (2Z)-4,6-Dioxo-2-octenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maleylacetoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Maleylacetoacetic acid | |
CAS RN |
5698-52-2 | |
| Record name | (2Z)-4,6-Dioxo-2-octenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5698-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dioxo-2-octenedioic acid, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-4,6-Dioxo-2-octenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dioxo-2-octenedioic acid, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET93TW8TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maleylacetoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




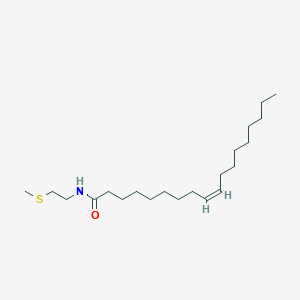
![[3-[(Z)-2-chloro-2-cyanoethenyl]-1-methyl-2-oxoindol-3-yl] acetate](/img/structure/B1237744.png)



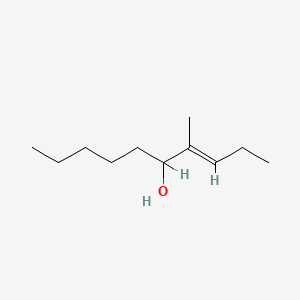
![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)
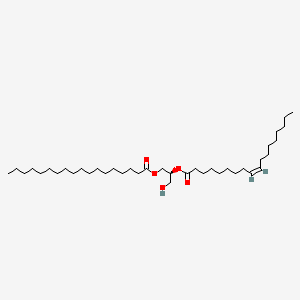
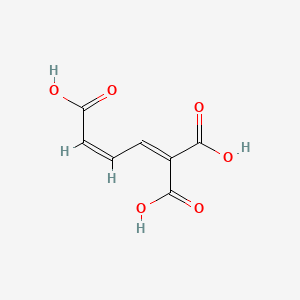

![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)